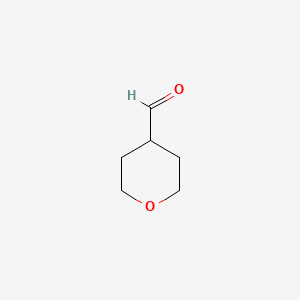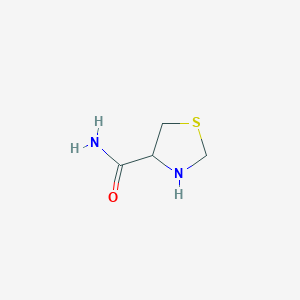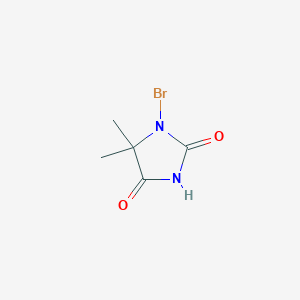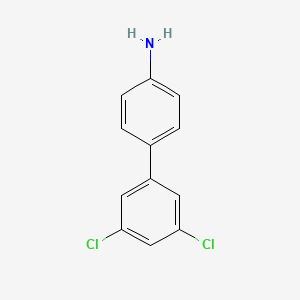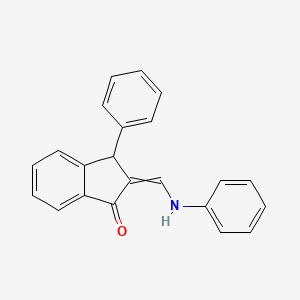
5-ブロモ-2-ヨード-3-メチルピリジン
概要
説明
The compound 5-Bromo-2-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry and materials science due to their potential applications. These compounds often serve as key intermediates in the synthesis of complex molecules for pharmaceuticals and other advanced materials.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 5-Bromo-2-iodo-3-methylpyridine, involves various strategies including halogenation, cross-coupling reactions, and halogen dance reactions. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling procedures . Similarly, the synthesis of 5-bromo-2-iodopyrimidine, which is closely related to the target molecule, has been described using palladium-catalysed cross-coupling reactions . Moreover, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine through an iodo-magnesium exchange reaction has been reported, which is a key step in the synthesis of functionalized pyridines .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these compounds . These studies often involve density functional theory (DFT) calculations and spectroscopic techniques like FT-IR and FT-Raman to understand the molecular geometry and electronic distribution.
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions, primarily due to the reactivity of the halogen substituents. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines using halogen dance reactions . The 'halogen dance' is a term used to describe the rearrangement of halogen atoms within a molecule, which can be exploited to create diverse substitution patterns on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties include melting points, boiling points, solubility, and stability, which are important for the practical application of these compounds in synthesis. The presence of multiple halogens can also confer unique reactivity profiles, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where regioselective reactions were employed to achieve the desired substitution pattern .
科学的研究の応用
医薬品合成
5-ブロモ-2-ヨード-3-メチルピリジン: は、医薬品研究における重要な中間体です。 さまざまな化合物、特にNADPHオキシダーゼ阻害剤 の合成に使用できます。NADPHオキシダーゼ酵素が媒介する疾患の治療および予防に重要です。
触媒
触媒の分野では、この化合物は鈴木・宮浦クロスカップリング反応 を促進する上で重要な役割を果たします。これらの反応は、複雑な有機分子を生成する上で不可欠なステップである炭素-炭素結合の形成に重要です。
材料科学
5-ブロモ-2-ヨード-3-メチルピリジンのハロゲン化ピリジン構造は、材料科学における潜在的な用途を示唆しています。 電子または生体医学的用途を持つ新素材の開発に役立つ可能性があります.
分析化学
この化合物は、分析標準および試薬の開発のための分析化学で使用されます。 その正確な構造により、クロマトグラフィーおよび質量分析で使用される基準物質を作成することができます .
有機合成
5-ブロモ-2-ヨード-3-メチルピリジン: は、有機合成におけるビルディングブロックとして機能します。 パラジウム触媒カップリング反応を通じて、ビアリールやその他の複雑な有機構造の調製に使用されます .
医薬品研究
医薬品研究では、この化合物はさまざまな疾患モデルにおける阻害剤としての可能性を探求されています。 酵素阻害剤として作用する可能性のある化合物の合成における役割は特に注目されています .
作用機序
Target of Action
5-Bromo-2-iodo-3-methylpyridine is primarily used as a raw material in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 5-Bromo-2-iodo-3-methylpyridine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects include the synthesis of biaryls , which are important structures in many natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of 5-Bromo-2-iodo-3-methylpyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryls and 5-arylamino-2-picolines .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-iodo-3-methylpyridine are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the reaction’s success depends on the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
5-Bromo-2-iodo-3-methylpyridine is classified as having acute toxicity (oral, dermal, inhalation), causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and dust respirator when handling this compound .
将来の方向性
The future directions for 5-Bromo-2-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, its role as an NADPH oxidase inhibitor suggests potential applications in the treatment and prophylaxis of NOX-mediated diseases .
特性
IUPAC Name |
5-bromo-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVEMCJHLQDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433452 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376587-52-9 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


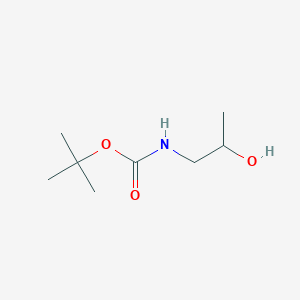
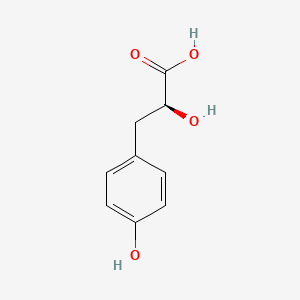

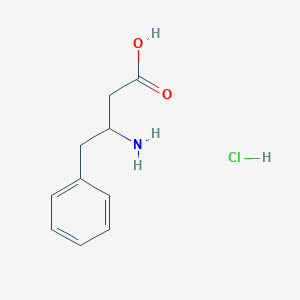
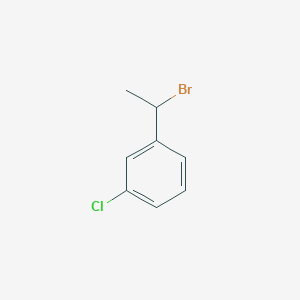

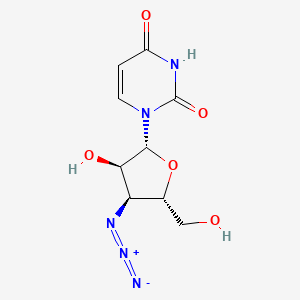
![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
![n6-[2-(4-Aminophenyl)ethyl]adenosine](/img/structure/B1277953.png)
